N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly referred to as Eutylone , belongs to the designer drug class of phenethylamines. It is a synthetic cathinone with structural and pharmacological similarities to schedule I and II amphetamines and cathinones. Eutylone is often encountered under street names like “Bath salt” or “bk-EBDB” .
Molecular Structure Analysis
The chemical name for Eutylone is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one . Its molecular formula is C~13~H~17~NO~3~ . The structure comprises a benzodioxole ring, an ethylamino group, and a butanone moiety. The benzodioxole ring contributes to its psychoactive properties .
Chemical Reactions Analysis
Eutylone interacts with monoamine neurotransmitter transporters, including dopamine, serotonin, and norepinephrine transporters. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the central nervous system. This mechanism is similar to other stimulant substances like methylone, pentylone, methamphetamine, and MDMA .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O6S/c1-15-3-7-18(8-4-15)33(28,29)26(19-11-16(24)5-9-20(19)30-2)13-23(27)25-17-6-10-21-22(12-17)32-14-31-21/h3-12H,13-14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRKLXSXOPIAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=C(C=CC(=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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